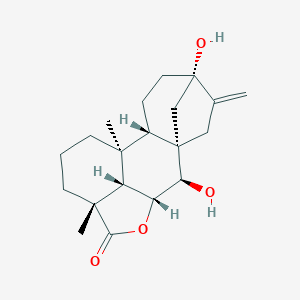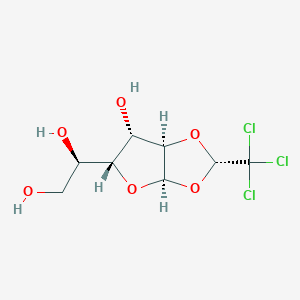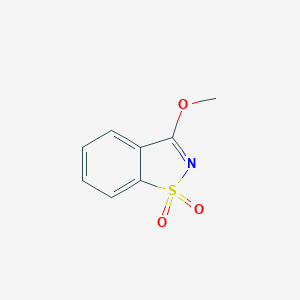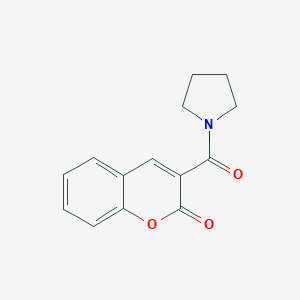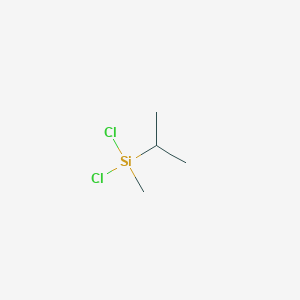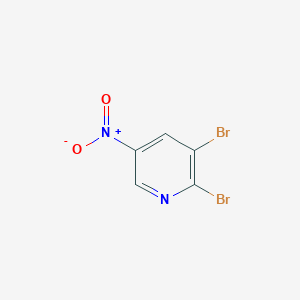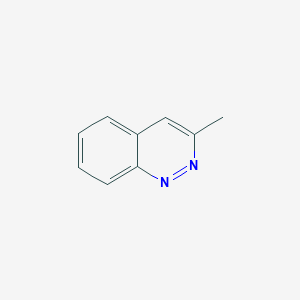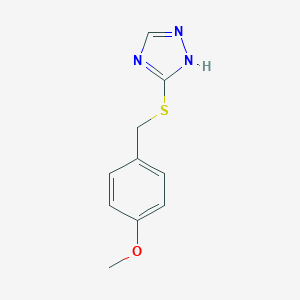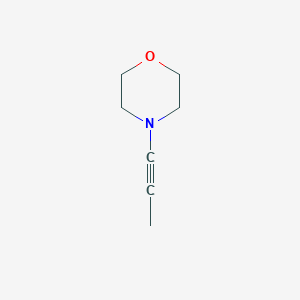
4-(1-Propynyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Propynyl)morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a morpholine derivative that has a propynyl group attached to it. It is a pale yellow liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 4-(1-Propynyl)morpholine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. This leads to the death of these cells and prevents their proliferation.
Effets Biochimiques Et Physiologiques
4-(1-Propynyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antiviral activity against certain viruses. In addition, 4-(1-Propynyl)morpholine has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1-Propynyl)morpholine in lab experiments include its low cost, high yield, and ease of synthesis. Additionally, the compound has been found to be stable under a wide range of conditions, making it suitable for use in various experiments. However, the limitations of using 4-(1-Propynyl)morpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-(1-Propynyl)morpholine. One potential application is in the development of new antifungal, antibacterial, and antiviral drugs. The compound's potential use as a catalyst in organic synthesis reactions also warrants further investigation. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential toxicity. Overall, 4-(1-Propynyl)morpholine has shown great potential for use in various fields of scientific research and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(1-Propynyl)morpholine involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method is simple, efficient, and cost-effective.
Applications De Recherche Scientifique
4-(1-Propynyl)morpholine has shown potential applications in various fields of scientific research. It has been studied extensively for its antifungal, antibacterial, and antiviral properties. The compound has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-(1-Propynyl)morpholine has been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
19006-26-9 |
|---|---|
Nom du produit |
4-(1-Propynyl)morpholine |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4-prop-1-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3 |
Clé InChI |
SRMZPQYERFBYFG-UHFFFAOYSA-N |
SMILES |
CC#CN1CCOCC1 |
SMILES canonique |
CC#CN1CCOCC1 |
Synonymes |
Morpholine, 4-(1-propynyl)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



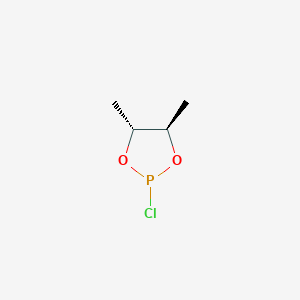
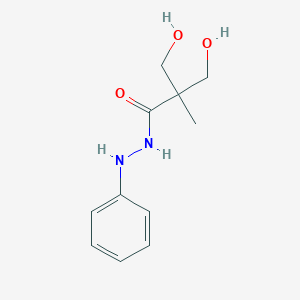

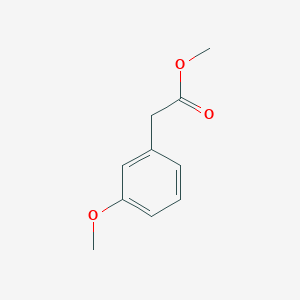
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
